1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid
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Overview
Description
1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidine carboxylic acids This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butoxy group attached to the carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid typically involves the use of commercially available starting materials. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane, which is then functionalized to introduce the tert-butoxy and oxoethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound may be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a conformationally restricted scaffold, which can enhance the binding affinity and specificity of the compound for its target. The tert-butoxy group may also play a role in modulating the compound’s physicochemical properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: This compound is similar in structure but lacks the oxoethyl group.
3-amino-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid: This compound contains an amino group instead of the oxoethyl group.
Uniqueness
1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid is unique due to the presence of both the tert-butoxy and oxoethyl groups, which can influence its reactivity and interactions with molecular targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-8(12)6-11-4-7(5-11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
UFLHLWIJXOPCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC(C1)C(=O)O |
Origin of Product |
United States |
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